molecular formula C12H14N4O2 B7715056 Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate CAS No. 521301-14-4

Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate

Cat. No. B7715056
CAS RN: 521301-14-4
M. Wt: 246.27 g/mol
InChI Key: HIHRMQNNVYZIPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate. This compound belongs to the class of tetrazole derivatives, which are known for their diverse biological activities. Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate has been found to exhibit various pharmacological properties such as anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The exact mechanism of action of Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate is not fully understood. However, it is believed to act through multiple pathways. It has been found to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain. Additionally, Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects
Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. It has also been found to reduce fever in animal models of pyrexia. Additionally, Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied for its pharmacological properties, and its mechanism of action is well-understood. Additionally, it has been found to exhibit activity against various biological targets, making it a promising drug candidate.
However, there are also some limitations associated with the use of Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays. Additionally, its solubility in aqueous media is limited, which may affect its bioavailability.

Future Directions

There are several future directions for the study of Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate. One potential direction is to investigate its potential as an anticancer agent. Further studies are needed to determine its efficacy in different cancer types and to elucidate its mechanism of action. Additionally, studies are needed to investigate its potential as an antimicrobial agent, particularly against drug-resistant strains. Furthermore, studies are needed to optimize its pharmacokinetic and pharmacodynamic properties to improve its bioavailability and reduce its toxicity.

Synthesis Methods

The synthesis of Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate involves the reaction of 5-methyl-1H-tetrazole-1-carboxylic acid with methyl 3-phenylpropanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is obtained in good yield after purification by column chromatography or recrystallization.

Scientific Research Applications

Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate has been extensively studied for its potential as a drug candidate. It has been found to exhibit various pharmacological properties such as anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate has been studied for its potential as an antimicrobial agent, as it has been found to exhibit activity against various bacterial and fungal strains.

properties

IUPAC Name

methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-9-13-14-15-16(9)11(12(17)18-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHRMQNNVYZIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C(CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (rs)-2-(5-methyl-1-tetrazolyl)-3-phenyl-propionate

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